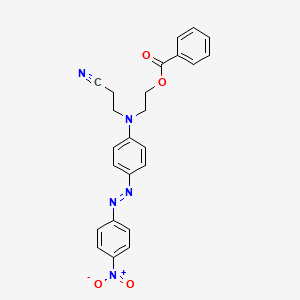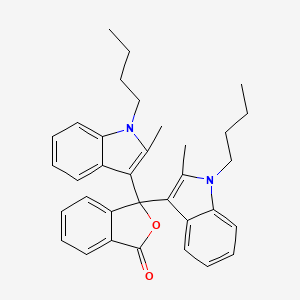
2-Ethylcyclohexanone
Vue d'ensemble
Description
2-Ethylcyclohexanone: is an organic compound with the molecular formula C8H14O . It is a colorless liquid with a characteristic odor and is used in various chemical applications. The compound is a derivative of cyclohexanone, where an ethyl group is substituted at the second position of the cyclohexane ring. It is known for its utility in organic synthesis and as an intermediate in the production of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethylcyclohexanone can be synthesized through several methods, including:
-
Hydrogenation of 2-Ethylcyclohexanol: : This method involves the catalytic hydrogenation of 2-ethylcyclohexanol using a suitable catalyst such as platinum or palladium. The reaction is typically carried out under high pressure and temperature conditions to achieve the desired conversion.
-
Oxidation of 2-Ethylcyclohexanol: : Another common method is the oxidation of 2-ethylcyclohexanol using oxidizing agents such as sodium dichromate or potassium permanganate. The reaction is conducted in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. The process involves the catalytic hydrogenation of 2-ethylcyclohexanol in the presence of a metal catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified through distillation and other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2-ethylcyclohexanoic acid using strong oxidizing agents.
Reduction: It can be reduced to 2-ethylcyclohexanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium dichromate, potassium permanganate, and sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 2-Ethylcyclohexanoic acid.
Reduction: 2-Ethylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethylcyclohexanone is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis Studies: It is used to study the effects of substituents in heterogeneous catalysis, particularly in reactions involving platinum group metals.
Pharmaceutical Research: It is used as a starting material for the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-ethylcyclohexanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds. The compound can also undergo enolate formation, which is a key intermediate in many organic reactions. The specific pathways and targets depend on the nature of the reaction and the reagents used.
Comparaison Avec Des Composés Similaires
2-Ethylcyclohexanone can be compared with other similar compounds such as:
Cyclohexanone: The parent compound, which lacks the ethyl substitution. It has similar chemical properties but different reactivity due to the absence of the ethyl group.
2-Methylcyclohexanone: A similar compound with a methyl group instead of an ethyl group. It has slightly different physical and chemical properties due to the smaller size of the methyl group.
Cyclohexanol: The alcohol derivative of cyclohexanone. It has different reactivity due to the presence of the hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
IUPAC Name |
2-ethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYYYUWKFPFVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017021 | |
| Record name | 2-Ethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4423-94-3 | |
| Record name | 2-Ethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004423943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ETHYLCYCLOHEXANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














